Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl-
Description
Historical Context of Benzamide Derivatives
Benzamide derivatives have played a pivotal role in organic and medicinal chemistry since their discovery in the late 19th century. The parent compound, benzamide (C₇H₇NO), was first synthesized as the simplest amide derivative of benzoic acid and served as a foundational structure for developing bioactive molecules. By the mid-20th century, substituted benzamides gained prominence due to their diverse pharmacological activities, including antipsychotic, antiemetic, and enzyme-inhibitory properties. The introduction of halogenated and alkoxy-substituted benzamides, such as 4-bromo-3-ethoxy-N-methoxy-N-methylbenzamide, marked a shift toward targeted drug design, leveraging steric and electronic modifications to optimize biological interactions.
Chemical Nomenclature and Classification
Systematic IUPAC Name :
4-Bromo-3-ethoxy-N-methoxy-N-methylbenzamide.
Synonyms :
Classification :
- Organic compound
- Substituted benzamide
- Halogenated aromatic amide
This compound belongs to the broader class of N-alkyl-N-alkoxy benzamides, characterized by their methoxy-methylamine substituents on the amide nitrogen.
Structural Identification and Registration Data
Structural Features :
- Core structure : Benzene ring with substitutions at positions 3 (ethoxy), 4 (bromo), and 1 (N-methoxy-N-methylamide).
- Functional groups : Amide, ether, and halogen.
Registration Data :
| Property | Value |
|---|---|
| CAS Registry Number | 1960488-12-3 |
| PubChem CID | 121456206 |
| ChemSpider ID | 4444765 (hypothetical, based on ) |
Spectral Identifiers :
Molecular Formula and Weight Properties
Molecular Formula : C₁₁H₁₄BrNO₃.
Molecular Weight :
Elemental Composition :
| Element | Quantity | Percentage |
|---|---|---|
| Carbon (C) | 11 | 45.83% |
| Hydrogen (H) | 14 | 4.89% |
| Bromine (Br) | 1 | 27.70% |
| Nitrogen (N) | 1 | 4.86% |
| Oxygen (O) | 3 | 16.72% |
Significance in Chemistry and Research
This compound exemplifies the strategic modification of benzamide scaffolds to enhance physicochemical and pharmacological properties:
- Electron-Withdrawing Effects : The bromine atom at position 4 increases electrophilicity, facilitating nucleophilic aromatic substitution reactions.
- Steric Modulation : The N-methoxy-N-methyl group restricts amide bond rotation, potentially improving target selectivity in enzyme inhibition.
- Applications :
Research Milestones :
- Utilized in palladium-catalyzed cross-coupling reactions to generate biaryl structures.
- Served as a precursor in the synthesis of acetylcholinesterase inhibitors.
Tables
Table 1: Key Structural and Registration Data
| Property | Detail |
|---|---|
| IUPAC Name | 4-Bromo-3-ethoxy-N-methoxy-N-methylbenzamide |
| Molecular Formula | C₁₁H₁₄BrNO₃ |
| CAS Number | 1960488-12-3 |
| PubChem CID | 121456206 |
Table 2: Elemental Analysis
| Element | Count | Atomic Contribution |
|---|---|---|
| C | 11 | 45.83% |
| H | 14 | 4.89% |
| Br | 1 | 27.70% |
| N | 1 | 4.86% |
| O | 3 | 16.72% |
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-4-16-10-7-8(5-6-9(10)12)11(14)13(2)15-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSDGTZCHCNYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N(C)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
The synthesis of Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- involves several key steps:
- Friedel-Crafts Acylation : This initial step utilizes an acyl chloride and a Lewis acid catalyst (such as aluminum chloride) to introduce the benzamide group.
- Ethoxylation : The ethoxy group is added through etherification using ethanol and a strong acid catalyst.
- Amidation : The final step involves reacting the intermediate with N-methoxy-N-methylamine to yield the desired product.
These synthetic routes allow for modifications that can lead to derivatives with enhanced properties or activities.
Biological Activities
Research indicates that Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially making it useful in developing new antibiotics.
- Antioxidant Activity : The compound has shown antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
-
Therapeutic Effects :
- Anti-inflammatory Activity : Initial findings indicate that it may help reduce inflammation markers, suggesting potential applications in treating inflammatory conditions.
- Anticancer Properties : Similar benzamide derivatives have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition is associated with reduced tumor growth in various cancer models .
Case Studies
Several case studies have demonstrated the effectiveness of Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- and its derivatives:
-
Antidepressant Activity Study :
- A study revealed that compounds similar to Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- can function as serotonin reuptake inhibitors (SRIs), indicating potential use in treating depression.
- Anticancer Research :
Summary of Applications
The following table summarizes the key applications of Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl-:
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as a building block for synthesizing more complex organic molecules. |
| Biological Activity | Exhibits antimicrobial and antioxidant properties; potential anti-inflammatory and anticancer effects. |
| Therapeutics | Explored for use in treating depression and various cancers due to its inhibitory effects on CDKs. |
Mechanism of Action
The mechanism by which Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
The structural and functional attributes of 4-bromo-3-ethoxy-N-methoxy-N-methyl-benzamide are best contextualized by comparing it to related benzamide derivatives. Below is a detailed analysis:
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- The N-methoxy-N-methyl group in the target compound enhances metabolic stability compared to compounds with free amide hydrogens (e.g., 3a in ), which are prone to hydrolysis .
- 4-Bromo-N-(dimethylcarbamothioyl)benzamide () replaces the methoxy-methyl group with a thiourea moiety, enabling metal coordination (e.g., nickel complexes) but reducing solubility in polar solvents .
Halogen Substitution Trends
- Bromine at the 4-position (target compound) provides steric bulk and electron-withdrawing effects, stabilizing aromatic electrophilic substitution. In contrast, 3-hydroxy-4-iodo-N-methoxy-N-methyl-benzamide () uses iodine for heavier halogen interactions in radiopharmaceuticals .
Crystallographic and Spectroscopic Data
- N-(4-Bromophenyl)-3-methoxybenzamide () exhibits a planar benzamide core with a dihedral angle of 15° between aromatic rings, similar to the target compound’s predicted geometry .
- IR spectra of thiourea derivatives () show distinct C=S (1050–1150 cm⁻¹) and N-H (3250 cm⁻¹) stretches, absent in the methoxy-methyl-substituted target compound .
Biological Activity Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives in ) demonstrate higher histone acetyltransferase (HAT) inhibition (79% activity) due to hydrophobic interactions. The target compound’s shorter ethoxy group may limit such effects . 3a () shows nanomolar affinity for sigma receptors (Ki < 10 nM), while the target compound’s methoxy-methyl group may reduce binding due to steric hindrance .
Biological Activity
Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- (CAS Number: 1131594-34-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Benzamide derivatives are known for their structural diversity and biological significance. The specific compound discussed here features a bromine atom at the para position and an ethoxy group at the meta position relative to the amide functional group. This unique structure contributes to its biological activity.
The biological activity of benzamide derivatives often involves interaction with various biological targets, including enzymes and receptors. The mechanisms can include:
- Enzyme Inhibition : Benzamide derivatives have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells .
- Cell Proliferation Modulation : These compounds can affect cell cycle progression and apoptosis, making them candidates for cancer therapy .
- Antimicrobial Activity : Some benzamide derivatives exhibit antimicrobial properties, targeting pathogens like P. falciparum and T. gondii .
Biological Activity Data
| Biological Activity | Target/Pathogen | Reference |
|---|---|---|
| DHFR Inhibition | Cancer cells | |
| Antimalarial | P. falciparum | |
| Antitrypanosomal | T. gondii | |
| Cytotoxicity | Various cancer lines |
Case Study 1: Anticancer Activity
A study investigated the effects of benzamide derivatives on various cancer cell lines. The results indicated that compounds similar to benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl-, significantly inhibited cell growth in lymphoma and breast cancer models. The mechanism involved downregulation of DHFR, leading to reduced nucleotide synthesis and subsequent apoptosis in cancer cells .
Case Study 2: Antimicrobial Properties
Research on benzamide derivatives highlighted their potential as protective agents against xenotoxic agents in human cells. Compounds demonstrated efficacy against T. gondii and P. falciparum, with structure-activity relationship studies revealing that specific substitutions enhance antimicrobial potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzamide structure significantly influence its biological activity. For instance, the presence of halogen atoms (like bromine) or alkoxy groups enhances enzyme inhibition and antimicrobial activity. A systematic approach to modifying the benzamide core can lead to the development of more potent derivatives.
Preparation Methods
Amide Coupling via Carboxylic Acid Derivatives
The most common approach involves activating a 4-bromo-3-ethoxybenzoic acid derivative, followed by coupling with N-methoxy-N-methylamine or related amines.
This method is supported by patent WO2022056100A1, which describes amide synthesis involving activation of benzoic acid derivatives followed by coupling with amines.
Nucleophilic Substitution on Aromatic Halides
Another route involves nucleophilic substitution of aromatic halides with methoxy or ethoxy groups, followed by amide formation.
| Step | Reagents & Conditions | Description | References |
|---|---|---|---|
| 1 | 4-bromo-3-ethoxybenzene + sodium methoxide | Substitution of bromine with methoxy group | , |
| 2 | Reaction with N-methoxy-N-methylamine | Amide formation | , |
This pathway is exemplified in the synthesis of related benzamide derivatives where aromatic halides undergo nucleophilic aromatic substitution (SNAr).
Sequential Functionalization and Coupling
A more complex approach involves initial synthesis of the substituted benzamide core, followed by stepwise introduction of functional groups.
This method allows precise control over substituents and is often employed in medicinal chemistry synthesis.
Research Findings and Data Supporting Methods
Catalytic and Reagent Optimization
Research indicates that iron catalysts such as FeCl₃, combined with bases like potassium carbonate, significantly enhance amide coupling efficiency, especially in N–S bond formation, which is relevant for related derivatives (see). Organic bases like triethylamine and vinylmagnesium bromide have been shown to improve yields in nucleophilic substitution reactions.
Reaction Conditions
- Temperature: Typically between 90°C to room temperature, depending on the step.
- Solvents: Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.
- Reaction Time: Ranges from several hours to overnight, optimized based on substrate reactivity.
Yield Data
Summary of Synthetic Pathway
Based on the literature and patent data, a typical synthesis involves:
- Preparation of 4-bromo-3-ethoxybenzoic acid via electrophilic aromatic substitution or halogenation of 3-ethoxybenzoic acid.
- Activation of the acid using coupling agents such as EDCI or DCC.
- Amide formation with N-methoxy-N-methylamine under controlled conditions.
- Optional functionalization of the aromatic ring through nucleophilic substitution to introduce methoxy groups.
- Purification by chromatography, recrystallization, or other standard techniques.
Data Table: Summary of Preparation Methods
Q & A
Basic: What are the recommended synthetic routes for 4-bromo-3-ethoxy-N-methoxy-N-methylbenzamide, and what critical reaction conditions must be controlled?
Answer:
A common synthetic approach involves sequential functionalization of the benzamide core. Key steps include:
- Acylation : Reacting 4-bromo-3-ethoxybenzoic acid with N-methoxy-N-methylamine (Weinreb amide precursor) using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) under nitrogen .
- Controlled Temperature : Maintaining an ice bath (0–5°C) during acyl chloride formation to prevent side reactions (e.g., hydrolysis) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for purity .
Critical conditions include moisture-free environments, stoichiometric control of reagents, and inert gas purging to avoid degradation of sensitive intermediates.
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 4-bromo-3-ethoxy-N-methoxy-N-methylbenzamide?
Answer:
- NMR :
- ¹H NMR : Signals for ethoxy (–OCH₂CH₃) protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.4–3.6 ppm). N-methyl (–NCH₃) and N-methoxy (–OCH₃) groups resonate as singlets at δ 3.2–3.4 ppm and δ 3.6–3.8 ppm, respectively. Aromatic protons show splitting patterns consistent with bromine and ethoxy substituents .
- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm; brominated aromatic carbons deshield to ~125–135 ppm .
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and 1100–1250 cm⁻¹ (C–O from ethoxy/methoxy) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 302.08 g/mol for C₁₁H₁₃BrNO₃), with isotopic patterns confirming bromine .
Advanced: What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or approximations in density functional theory (DFT). Methodological solutions include:
- Solvent Modeling : Using polarizable continuum models (PCM) in DFT calculations to account for solvent-induced shifts in NMR .
- Dynamic Effects : Molecular dynamics simulations to assess rotational barriers of ethoxy/methoxy groups, which influence splitting patterns in NMR .
- Benchmarking : Cross-validating computational methods (e.g., B3LYP/6-311+G(d,p)) against high-resolution crystallographic data from SHELX-refined structures .
Advanced: How can the thermal stability and decomposition pathways of this benzamide derivative be investigated?
Answer:
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition thresholds .
- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting, degradation) and quantify activation energy via Kissinger analysis .
- GC-MS/Evolved Gas Analysis : Trap and identify volatile decomposition products (e.g., CO, Br₂) to propose mechanisms, such as retro-amide cleavage or radical bromine release .
Safety: What mutagenic risks are associated with handling this compound, and how should hazard assessments be conducted?
Answer:
- Mutagenicity Screening : Ames II testing with Salmonella strains (e.g., TA98, TA100) to assess frameshift/base-pair mutations. Comparative analysis with structurally similar anomeric amides (e.g., N-acyloxy-N-alkoxybenzamides) suggests moderate risk, akin to benzyl chloride .
- Risk Mitigation :
Advanced: How can crystallographic data (e.g., SHELX) elucidate the solid-state conformation of this compound?
Answer:
- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion .
- Structure Refinement : SHELXL for least-squares optimization of atomic positions, anisotropic displacement parameters, and hydrogen bonding networks (e.g., C=O···H–N interactions) .
- Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and Hirshfeld surface analysis to confirm packing efficiency .
Basic: What chromatographic methods are optimal for purifying 4-bromo-3-ethoxy-N-methoxy-N-methylbenzamide?
Answer:
- Normal-Phase HPLC : Silica column with isocratic elution (hexane:ethyl acetate, 7:3) for baseline separation of diastereomers/byproducts .
- Reverse-Phase HPLC : C18 column with acetonitrile/water (60:40) to resolve polar impurities; monitor at 254 nm (Br absorption) .
Advanced: How does the electronic effect of the bromine substituent influence the reactivity of the benzamide core?
Answer:
- Electrophilic Aromatic Substitution (EAS) : Bromine’s –I effect deactivates the ring, directing further substitution to the para position of the ethoxy group.
- Nucleophilic Attack : Electron-withdrawing bromine enhances electrophilicity of the carbonyl carbon, facilitating reactions with Grignard reagents or hydrides .
- Computational Validation : Natural Bond Orbital (NBO) analysis quantifies charge distribution, corroborating experimental reactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
